Pyridine, 3-chloro-2-(methylsulfonyl)-
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Overview
Description
Pyridine, 3-chloro-2-(methylsulfonyl)- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 2 are replaced by a chlorine atom and a methylsulfonyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-chloro-2-(methylsulfonyl)- typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method is the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-chloro-2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-chloro-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Scientific Research Applications
Pyridine, 3-chloro-2-(methylsulfonyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 3-chloro-2-(methylsulfonyl)- involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group contribute to its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-chloro-2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Pyridine, 3-chloro-2-(methylamino)-: Contains a methylamino group instead of a methylsulfonyl group.
Pyridine, 3-chloro-2-(methyl)-: Has a methyl group instead of a methylsulfonyl group.
Uniqueness
Pyridine, 3-chloro-2-(methylsulfonyl)- is unique due to the presence of both a chlorine atom and a methylsulfonyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAWMZBOGVBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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